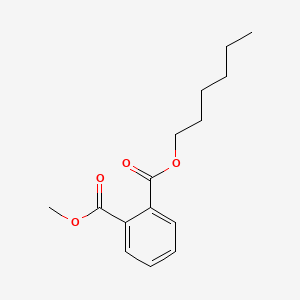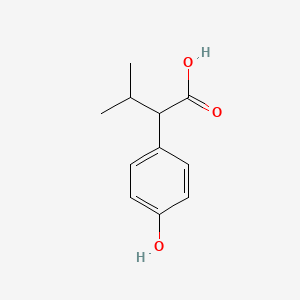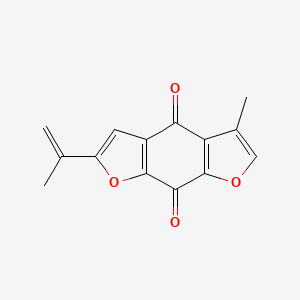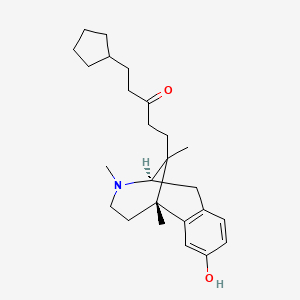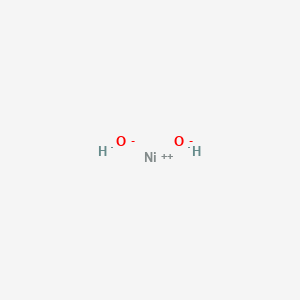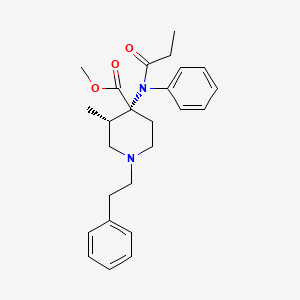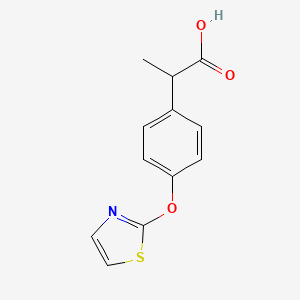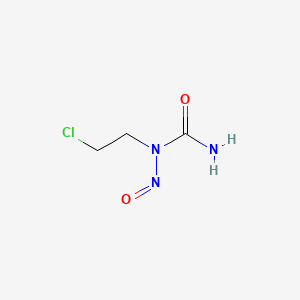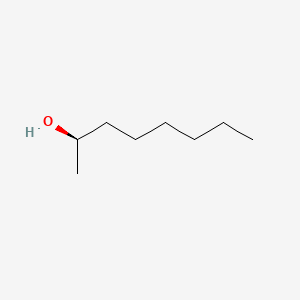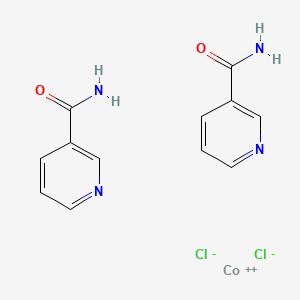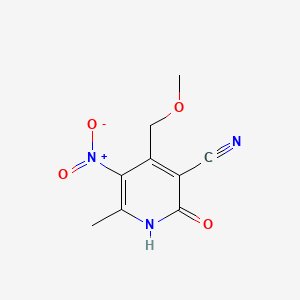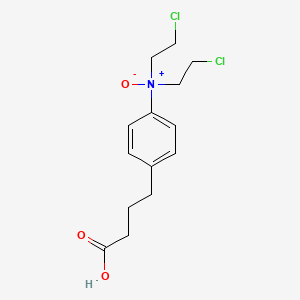
Diamsar chelate
Overview
Description
This compound is part of a class of chelating agents known for their rigid structure and ability to form stable complexes with transition metal ions . The unique arrangement of six nitrogen atoms within the Diamsar chelate molecule allows it to act cooperatively in binding with metal ions, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
Diamsar chelate, also known as DiAmSar or NH2-sar-cage, is a type of chelating agent . Chelating agents are compounds that can form several bonds to a single metal ion, and in the case of DiAmSar, its primary targets are metal ions, specifically copper ions .
Mode of Action
The mode of action of DiAmSar involves the formation of a chelate complex with metal ions. This process is known as chelation, where the chelating agent (Diamsar) forms multiple bonds with a metal ion, effectively “wrapping” the ion and changing its chemical behavior . The chelation reactions with copper ions were compared at different conditions and analyzed using thin layer chromatography .
Pharmacokinetics
It’s known that the properties of chelating agents can significantly influence their bioavailability and pharmacokinetics .
Result of Action
The result of DiAmSar’s action is the formation of a stable chelate complex with metal ions. This can alter the chemical behavior of the metal ions, potentially influencing various biochemical processes. In the case of copper ions, DiAmSar showed high radiolabeling efficiency .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of chelation . Specifically, DiAmSar labeling was shown to be adequate with room temperature reaction conditions and rates improved by increasing pH and ammonium acetate buffer .
Biochemical Analysis
Biochemical Properties
DiAmsar plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of DiAmsar is with human serum albumin (HSA) and bovine serum albumin (BSA). Studies have shown that DiAmsar can bind effectively to these proteins, altering their conformation and microenvironment. The interaction is stabilized by hydrogen bonding and weak van der Waals forces . Additionally, DiAmsar has been shown to quench the intrinsic fluorescence of HSA and BSA through static quenching mechanisms .
Cellular Effects
DiAmsar influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, DiAmsar’s interaction with proteins like HSA and BSA can lead to changes in cellular signaling pathways, potentially impacting gene expression and metabolic activities . These effects highlight the compound’s potential in modulating cellular functions and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, DiAmsar exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to form stable complexes with transition metal ions, which can then interact with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression . The binding of DiAmsar to HSA and BSA, for example, involves hydrogen bonding and van der Waals forces, which stabilize the complex and influence the proteins’ functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DiAmsar can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that DiAmsar remains stable under physiological conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to DiAmsar may lead to changes in protein conformation and function, which could have implications for its use in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of DiAmsar can vary with different dosages in animal models. At lower doses, DiAmsar may exhibit beneficial effects, such as enhanced protein binding and modulation of cellular functions. At higher doses, the compound could potentially cause toxic or adverse effects. Studies have indicated that there is a threshold beyond which the effects of DiAmsar become detrimental, highlighting the importance of dosage optimization in experimental settings .
Transport and Distribution
Within cells and tissues, DiAmsar is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. For example, DiAmsar’s binding to HSA and BSA can facilitate its transport within the bloodstream, allowing it to reach various tissues and exert its biochemical effects .
Preparation Methods
Diamsar chelate can be synthesized through several methods. One common synthetic route involves the reaction of tris(2-aminoethyl)amine with formaldehyde and ammonia under controlled conditions . The reaction typically takes place in an aqueous medium, and the product is purified through crystallization. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Diamsar chelate undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. For instance, this compound can form stable complexes with transition metals such as manganese (Mn), copper (Cu), and iron (Fe) . These reactions often occur under mild conditions, with common reagents including metal salts and buffer solutions. The major products formed from these reactions are metal-Diamsar chelate complexes, which have significant implications in catalysis and biomedical applications .
Scientific Research Applications
Diamsar chelate has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to stabilize metal ions in various catalytic processes . In biology and medicine, this compound complexes are studied for their potential use in imaging and therapeutic applications . For example, manganese-Diamsar chelate complexes have been investigated for their ability to bind to serum albumin, which could be useful in drug delivery systems . Additionally, this compound derivatives have been explored as optical sensors for detecting metal ions in environmental and biological samples .
Comparison with Similar Compounds
Diamsar chelate is often compared with other macrocyclic ligands such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) . While all these compounds are effective chelating agents, this compound is unique due to its rigid structure and the cooperative binding of its nitrogen atoms . This results in more stable metal complexes compared to those formed by DOTA and NOTA . Additionally, this compound complexes often exhibit different biodistribution and clearance properties, making them suitable for specific applications in imaging and therapy .
Properties
IUPAC Name |
3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34N8/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13/h17-22H,1-12,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQQAKFVWNQYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238362 | |
| Record name | Diamsar chelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91002-72-1 | |
| Record name | Diamsar chelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091002721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diamsar chelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the full chemical name of DiAmSar?
A1: The full chemical name of DiAmSar is 1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane.
Q2: What is the molecular formula and weight of DiAmSar?
A2: DiAmSar has a molecular formula of C14H32N8 and a molecular weight of 312.46 g/mol. []
Q3: What is the structure of DiAmSar?
A3: DiAmSar is a macrobicyclic ligand composed of a central bicyclic cage structure formed by three ethylenediamine units linked by two nitrogen atoms. Two primary amine groups are attached to the cage structure, providing sites for further functionalization. []
Q4: What spectroscopic techniques are useful for characterizing DiAmSar and its metal complexes?
A4: Researchers frequently use a range of spectroscopic techniques to characterize DiAmSar and its complexes, including:
- NMR spectroscopy: Provides information about the structure and dynamics of DiAmSar and its complexes in solution. [, ]
- UV-Vis spectroscopy: Useful for studying the electronic transitions of metal complexes and assessing their stability. [, ]
- Fluorescence spectroscopy: Can be used to study the interactions of DiAmSar with proteins and other biomolecules. [, , ]
- Electron paramagnetic resonance (EPR): Provides information about the electronic structure and geometry of paramagnetic metal complexes. []
- X-ray crystallography: Used to determine the solid-state structure of DiAmSar and its complexes. []
Q5: What metal ions can DiAmSar chelate?
A5: DiAmSar exhibits strong chelation affinity for a variety of metal ions, including Cu2+, Co2+, Ni2+, Zn2+, Fe3+, and Hg2+. [, , , , , , ]
Q6: How stable are metal complexes of DiAmSar?
A6: Metal complexes of DiAmSar are generally exceptionally kinetically and thermodynamically stable. This stability arises from the encapsulating nature of the ligand, effectively shielding the metal ion from the surrounding environment. [, ]
Q7: What factors influence the stability of DiAmSar-metal complexes?
A7: Several factors can influence the stability of DiAmSar-metal complexes:
- Metal ion identity: Different metal ions have varying affinities for DiAmSar, influencing the overall complex stability. For example, the stability constant for [Hg(diamsar)]2+ is significantly lower than that of [Cu(diamsar)]2+. []
- Ligand modifications: Modifications to the DiAmSar structure, such as the introduction of additional donor atoms (e.g., sulfur) can impact the complex stability. []
- Solution conditions: Factors like pH, temperature, and the presence of competing ligands can influence complex stability. For example, the stability of Cu-DiAmSar complexes is higher at neutral pH compared to acidic conditions. []
Q8: What are the potential applications of DiAmSar in medicine?
A8: DiAmSar's strong chelating ability and the resulting stability of its metal complexes have led to its exploration for several medical applications:
- Radiopharmaceuticals: DiAmSar has been investigated as a chelator for radiometals like ⁶⁴Cu and ⁵⁵Co in diagnostic imaging (PET) and potentially for therapeutic applications (⁵⁸mCo). [, , , , ]
- Metal chelation therapy: Researchers are studying its potential use in removing excess copper from the body, which could be relevant for treating copper overload disorders like Wilson's disease. [, ]
Q9: How does DiAmSar behave in biological systems?
A9: Studies in cells and animals have provided insights into DiAmSar's behavior in biological systems:
- Cellular uptake: Research indicates that DiAmSar can enter cells, although the exact mechanism of uptake remains to be fully elucidated. [, ]
- Intracellular copper chelation: Once inside cells, DiAmSar can chelate copper, affecting its distribution and potentially impacting copper-dependent processes. [, , ]
- Pharmacokinetics: Studies in rodents have shown that radiolabeled DiAmSar complexes exhibit relatively rapid clearance from the blood and excretion primarily through the kidneys. [, , ]
Q10: What are the limitations of using DiAmSar in biological systems?
A10: While DiAmSar shows promise for various applications, some limitations need to be addressed:
- Limited understanding of long-term effects: More research is needed to understand the long-term safety and potential toxicity of DiAmSar and its metal complexes in biological systems. [, ]
- Targeted delivery: Strategies to improve the targeted delivery of DiAmSar-metal complexes to specific tissues or cells are crucial for maximizing efficacy and minimizing potential side effects. [, ]
Q11: Can DiAmSar be incorporated into materials?
A12: Yes, DiAmSar can be incorporated into various materials, such as mesoporous silica (SBA-15, SBA-16), to create functionalized materials with potential applications in catalysis and sensing. [, ]
Q12: How can DiAmSar-functionalized materials be used in catalysis?
A13: The immobilization of DiAmSar-metal complexes on solid supports like SBA-15 enables their use as heterogeneous catalysts for various organic reactions. For instance, a copper-DiAmSar complex immobilized on SBA-15 exhibited catalytic activity in the synthesis of benzothiazole heterocycles in aqueous media. []
Q13: What computational chemistry techniques are used to study DiAmSar?
A13: Various computational techniques have been employed to study DiAmSar and its interactions, including:
- Molecular docking: Used to predict the binding modes and affinities of DiAmSar with proteins like serum albumin. [, ]
- Density Functional Theory (DFT): Used to study the electronic structure and properties of DiAmSar and its metal complexes. []
- Molecular dynamics (MD) simulations: Can be used to investigate the dynamic behavior of DiAmSar and its interactions with biological systems at the atomic level. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


